molecular formula C9H10N2O2 B1440741 3-Azetidinyl isonicotinate CAS No. 1219979-55-1

3-Azetidinyl isonicotinate

Cat. No. B1440741
CAS RN: 1219979-55-1
M. Wt: 178.19 g/mol
InChI Key: NIIFNRIHAPJAAH-UHFFFAOYSA-N
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Description

3-Azetidinyl isonicotinate is a chemical compound with the molecular formula C9H10N2O2 . It contains 24 bonds in total, including 14 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amine, 1 Azetidine, and 1 Pyridine .


Molecular Structure Analysis

The molecular structure of 3-Azetidinyl isonicotinate includes a four-membered azetidine ring and a six-membered pyridine ring . It also contains an aromatic ester and an aliphatic secondary amine .

Scientific Research Applications

Medicinal Chemistry

3-Azetidinyl isonicotinate: plays a significant role in medicinal chemistry due to the unique properties of the azetidine ring. The ring strain and stability of azetidines make them valuable for synthesizing bioactive molecules. They serve as motifs in antihypertensive drugs, kinase inhibitors, and oral anticoagulants . The compound’s reactivity allows for bond functionalization, which is crucial in developing new pharmaceuticals.

Polymerization

In the field of polymerization, 3-Azetidinyl isonicotinate is utilized for creating polyamines through ring-opening polymerization . The polymers derived from azetidines have applications in antibacterial coatings, CO2 adsorption, and non-viral gene transfection. The controlled polymerization of azetidines leads to materials with diverse structures and functionalities.

Drug Discovery

Azetidines, including 3-Azetidinyl isonicotinate , are incorporated into drug discovery as they can be used to create covalent inhibitors for various biological targets . Their strained yet stable structure allows for selective bonding with active sites in enzymes, making them effective in the development of new therapeutic agents.

Chiral Templates

The azetidine ring’s inherent chirality makes 3-Azetidinyl isonicotinate an excellent chiral template in asymmetric synthesis . It can induce enantioselectivity in reactions, which is a critical aspect of producing optically active pharmaceuticals and other chiral compounds.

Organic Synthesis

3-Azetidinyl isonicotinate: is a versatile reagent in organic synthesis. It’s used in various synthetic transformations, including ring contractions, cycloaddition reactions, and C–H activations . The compound’s reactivity is harnessed to build complex organic molecules with high precision.

Stereoselective Synthesis

In stereoselective synthesis, 3-Azetidinyl isonicotinate contributes to the creation of molecules with specific spatial arrangements . Its use in this field is essential for the development of compounds with desired stereochemistry, which can have profound effects on their biological activity.

Future Directions

Azetidines have been used as motifs in drug discovery, polymerization, and chiral templates . The field has seen recent advances and trends, and future directions may include further exploration of the synthesis, reactivity, and application of azetidines .

properties

IUPAC Name

azetidin-3-yl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFNRIHAPJAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298437
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Azetidinyl isonicotinate

CAS RN

1219979-55-1
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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